



# Application of Patulin-13C7 in Environmental Sample Analysis

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Compound of Interest		
Compound Name:	Patulin-13C7	
Cat. No.:	B8818684	Get Quote

Application Note & Protocol

### Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably from the Aspergillus, Penicillium, and Byssochlamys genera. While commonly associated with rotting apples and apple-based products, the potential for patulin to contaminate environmental samples such as water and soil is a growing concern due to agricultural runoff and the decomposition of contaminated plant materials. Patulin exhibits cytotoxic, genotoxic, and immunotoxic effects, necessitating sensitive and reliable analytical methods for its detection and quantification in various matrices.[1]

The use of a stable isotope-labeled internal standard, such as Patulin-13C7, is the gold standard for accurate quantification of patulin in complex matrices.[2] Isotope dilution mass spectrometry (ID-MS) minimizes the impact of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[2][3] This document provides detailed protocols for the analysis of patulin in environmental samples using Patulin-<sup>13</sup>C<sub>7</sub> as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## **Principle of Isotope Dilution Mass Spectrometry**

Isotope dilution analysis involves the addition of a known amount of an isotopically labeled analogue of the analyte (Patulin-13C7) to the sample at the beginning of the analytical



procedure. The labeled internal standard has nearly identical physicochemical properties to the native analyte (patulin), meaning it behaves similarly during extraction, cleanup, and chromatographic separation.[4] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as any losses during sample processing will affect both the analyte and the internal standard equally.

## **Experimental Protocols**

The following protocols are provided as a guideline and may require optimization based on the specific sample matrix and available instrumentation.

### 1. Sample Preparation

The choice of sample preparation method depends on the complexity of the environmental matrix.

a) Water Samples (e.g., surface water, groundwater)

For relatively clean water samples, a direct injection approach after dilution and fortification with the internal standard may be possible. For more complex water matrices, a solid-phase extraction (SPE) cleanup is recommended.

- Materials:
  - Patulin-<sup>13</sup>C<sub>7</sub> internal standard solution (e.g., 1 μg/mL in acetonitrile)
  - Water sample
  - Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
  - Methanol (HPLC grade)
  - Ethyl acetate (HPLC grade)
  - Deionized water
  - Nitrogen evaporator



#### · Protocol:

- Filter the water sample through a 0.45 μm filter to remove particulate matter.
- To a 100 mL aliquot of the filtered water sample, add a known amount of Patulin-<sup>13</sup>C<sub>7</sub> internal standard solution.
- Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the patulin and Patulin-13C7 from the cartridge with 5 mL of ethyl acetate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume (e.g., 500 μL) of the initial mobile phase for LC-MS/MS analysis.

#### b) Soil and Sediment Samples

Soil and sediment samples require a more rigorous extraction step to release patulin from the matrix particles.

#### Materials:

- Patulin-<sup>13</sup>C<sub>7</sub> internal standard solution (e.g., 1 μg/mL in acetonitrile)
- Soil/sediment sample, air-dried and sieved
- Extraction solvent: Acetonitrile/water (80:20, v/v)
- Sodium chloride (NaCl)



- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or amine-functionalized polymeric cartridges)[3]
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- · Protocol:
  - Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
  - Add a known amount of Patulin-<sup>13</sup>C<sub>7</sub> internal standard solution.
  - Add 10 mL of the extraction solvent (acetonitrile/water).
  - Vortex vigorously for 1 minute.
  - Add 1 g of NaCl and 4 g of anhydrous MgSO<sub>4</sub>, vortex immediately for 1 minute.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Transfer the supernatant (acetonitrile layer) to a clean tube.
  - Take a 5 mL aliquot of the supernatant and evaporate it to approximately 1 mL under a gentle stream of nitrogen at 40°C.
  - Add 4 mL of deionized water to the concentrated extract.
  - Proceed with the SPE cleanup as described for water samples (steps 3-9 in the water sample protocol).
- 2. LC-MS/MS Analysis
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a tandem mass



spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

- Chromatographic Conditions (Example):
  - Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size)
  - Mobile Phase A: 5 mM ammonium acetate in water
  - Mobile Phase B: 5 mM ammonium acetate in methanol
  - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a reequilibration step.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5-10 μL
  - Column Temperature: 40°C
- Mass Spectrometry Conditions (Example):
  - Ionization Mode: Negative Electrospray Ionization (ESI-)
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Patulin: m/z 153 → 109 (quantifier), 153 → 85 (qualifier)
    - Patulin-¹³C<sub>7</sub>: m/z 160 → 115 (quantifier)[5]
  - Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.

## **Data Presentation**

The following tables summarize typical quantitative data obtained from the analysis of patulin in food matrices, which can be used as a reference for expected performance in environmental sample analysis.



Table 1: Method Performance for Patulin Analysis in Apple-Based Products using Patulin-<sup>13</sup>C<sub>7</sub> Internal Standard

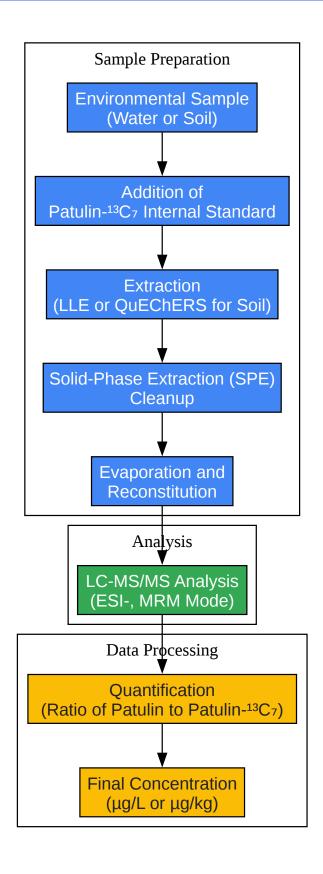
Matrix	Spike Level (ng/g)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Apple Juice	10	95	9	[6]
Apple Juice	50	110	5	[6]
Apple Juice	200	101	7	[6]
Apple Juice	1000	104	4	[6]
Apple Cider	50	110	5	[7]
Apple Puree	50	110	5	[7]
Apple-based Baby Food	50	110	5	[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Patulin in Various Matrices

Matrix	LOD (µg/kg)	LOQ (µg/kg)	Analytical Method	Reference
Apple Juice	0.2	-	ID-LC-MS/MS	[3]
Apple Juice	-	4.0	LC-APCI-MS/MS	[6]
Fruit Products	0.012	-	HRGC/HRMS	[8]
Apple Juice	0.32	1.15	μ- QuEChERS/HPL C-MS/MS	[9]

## **Mandatory Visualizations**





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Caption: Workflow for the analysis of patulin in environmental samples using isotope dilution LC-MS/MS.

## Conclusion

The use of Patulin-<sup>13</sup>C<sub>7</sub> as an internal standard provides a robust and accurate method for the quantification of patulin in complex environmental matrices. The described protocols for water and soil samples, based on established methods for food analysis, offer a reliable starting point for researchers. The inherent advantages of isotope dilution mass spectrometry in correcting for matrix effects and procedural losses make it the preferred method for generating high-quality data for environmental monitoring and risk assessment. Further method validation for specific environmental matrices is recommended to ensure data accuracy and reliability.

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